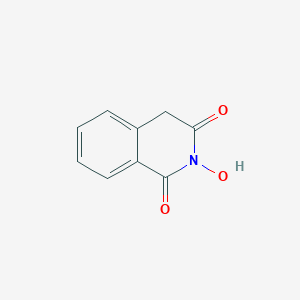

2-hydroxyisoquinoline-1,3(2H,4H)-dione

Vue d'ensemble

Description

La 2-hydroxyisoquinoline-1,3(2H,4H)-dione est un composé hétérocyclique qui a suscité un intérêt considérable en raison de sa structure chimique unique et de ses activités biologiques potentielles. Ce composé fait partie de la famille des isoquinoléines, connue pour ses diverses propriétés pharmacologiques. La présence à la fois de groupes fonctionnels hydroxyle et dione dans sa structure en fait une molécule polyvalente pour diverses réactions chimiques et applications.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 2-hydroxyisoquinoline-1,3(2H,4H)-dione implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de l’anhydride phtalique avec des dérivés de l’aniline, suivie de cyclisation et d’étapes d’oxydation. Les conditions de réaction nécessitent souvent l’utilisation d’acides ou de bases forts et de températures élevées pour faciliter la formation du cycle isoquinoléine.

Méthodes de production industrielle

Dans un contexte industriel, la production de la this compound peut impliquer des procédés en continu pour garantir un rendement et une pureté élevés. L’utilisation de catalyseurs et de conditions de réaction optimisées peut améliorer l’efficacité de la synthèse. En outre, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir le produit souhaité avec une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions

La 2-hydroxyisoquinoline-1,3(2H,4H)-dione subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former des dérivés de la quinone.

Réduction : Le groupe dione peut être réduit pour former des dérivés dihydro.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire à différentes positions sur le cycle isoquinoléine.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans diverses conditions.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les dérivés de la quinone, les dihydroisoquinoléines et les isoquinoléines substituées, chacune ayant des propriétés chimiques et biologiques distinctes.

Applications De Recherche Scientifique

Antiviral Activity

The primary application of 2-hydroxyisoquinoline-1,3(2H,4H)-dione is in the development of antiviral agents targeting HIV. It has been identified as an inhibitor of both HIV-1 integrase and reverse transcriptase ribonuclease H domain:

- Inhibition of HIV-1 Integrase: Research indicates that this compound exhibits low micromolar inhibitory concentrations against HIV-1 integrase (IC50 values around 6.32 µM) . Its derivatives have shown even lower nanomolar IC50 values, comparable to clinically used integrase inhibitors like raltegravir .

- Mechanism of Action: The compound's mechanism involves complexation with metal ions (e.g., magnesium and manganese), which is crucial for its biological activity. Spectroscopic studies have demonstrated that it forms stable complexes with these metals, enhancing its inhibitory effects .

Antioxidant Properties

In addition to its antiviral applications, this compound exhibits antioxidant properties. This suggests potential therapeutic applications in treating oxidative stress-related conditions . The compound's ability to scavenge free radicals may contribute to its protective effects against cellular damage.

Case Study: Inhibition Profile Against HIV

A series of derivatives were synthesized to evaluate their inhibitory properties against HIV-1 integrase. One notable study reported that compounds with carboxamido substitutions exhibited low nanomolar activity against integrase while maintaining low cytotoxicity levels . This highlights the potential for developing new antiviral agents based on this scaffold.

Case Study: Metal Chelation Studies

Research has shown that the interaction between this compound and metal ions plays a significant role in its biological activity. Spectroscopic techniques revealed that the compound forms different stoichiometries with magnesium (1:1) and manganese (1:2), influencing its inhibitory effects on viral replication .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Isoquinoline | Basic structure without dione functionality | Various biological activities | Simpler structure; lacks hydroxyl group |

| 1-Hydroxyisoquinoline | Hydroxyl group present but lacks dione | Antimicrobial properties | Less potent against HIV |

| 6-Hydroxyquinolone | Similar bicyclic structure | Antiviral activity | Different mechanism of action |

| 2-Hydroxy-1-naphthalenone | Naphthalene derivative | Antioxidant effects | Different aromatic system |

Mécanisme D'action

Le mécanisme d’action de la 2-hydroxyisoquinoline-1,3(2H,4H)-dione implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu’inhibiteur de l’intégrase du virus de l’immunodéficience humaine de type 1, il se lie au site catalytique de l’enzyme, bloquant l’intégration de l’ADN viral dans le génome de l’hôte . Cette inhibition empêche la réplication du virus et réduit la charge virale chez les personnes infectées.

Comparaison Avec Des Composés Similaires

La 2-hydroxyisoquinoline-1,3(2H,4H)-dione peut être comparée à d’autres dérivés de l’isoquinoléine, tels que :

Isoquinoléine : Elle ne possède pas les groupes fonctionnels hydroxyle et dione, ce qui entraîne une réactivité chimique et une activité biologique différentes.

Quinoléine : Structure similaire, mais avec un atome d’azote à une position différente, ce qui conduit à des propriétés distinctes.

Dérivés de l’anhydride phtalique : Ils partagent certaines voies de synthèse, mais diffèrent par leur structure finale et leurs applications.

Activité Biologique

2-Hydroxyisoquinoline-1,3(2H,4H)-dione (often referred to as HID) is a compound that has garnered attention for its diverse biological activities, particularly in the context of antiviral properties. This article will explore the biological activity of HID, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Antiviral Activity : Particularly against HIV-1 integrase and reverse transcriptase.

- Inhibition of Metalloenzymes : Such as those involved in influenza virus replication.

- Cellular Effects : Including cytotoxicity and modulation of apoptosis.

HIV-1 Integrase Inhibition

Research has shown that HID derivatives can act as inhibitors of HIV-1 integrase (IN). A study synthesized a series of HID derivatives with varying substituents at position 4, revealing that some compounds exhibited low nanomolar inhibitory activity against HIV-1 IN. Notably:

- Substituted Compounds : Derivatives with phenyl and benzyl carboxamido chains demonstrated significant anti-HIV activity, with some achieving IC50 values in the low nanomolar range .

- Cytotoxicity Concerns : Despite their antiviral potential, many tested compounds displayed high cellular cytotoxicity, which limits their clinical applicability .

Mechanism Insights

The mechanism by which HID inhibits HIV-1 IN involves chelation of magnesium ions essential for integrase activity. The structural properties of HID allow it to interact effectively with the metal-binding sites within the enzyme.

Inhibition of Metalloenzymes

HID has also been reported to inhibit metalloenzymes critical for viral replication. For example:

- Influenza Endonuclease : Studies indicate that HID can disrupt the function of influenza virus endonuclease, which is vital for viral RNA processing .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to optimize the biological activity of HID derivatives. Key findings include:

| Substituent | IC50 (nM) | Activity |

|---|---|---|

| 4-Pentyl | 50 | Moderate IN inhibition |

| 4-(3-Phenylpropyl) | 30 | Enhanced IN inhibition |

| Benzyl Carboxamide | 10 | Strong anti-HIV activity |

These results underscore the importance of specific substituents in enhancing the inhibitory effects against HIV-1 integrase.

Cytotoxicity Studies

While exploring the therapeutic potential of HID derivatives, researchers found that many compounds exhibited significant cytotoxic effects on cell lines. This aspect was highlighted in a study where various HID derivatives were tested for toxicity alongside their antiviral efficacy:

| Compound | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| Compound A | 20 | 2 |

| Compound B | 100 | 10 |

| Compound C | 50 | 5 |

Compounds with higher selectivity indices are preferred for further development due to their lower toxicity relative to antiviral efficacy .

Propriétés

IUPAC Name |

2-hydroxy-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-4,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAICCBFIBBVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333610 | |

| Record name | 2-hydroxyisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-08-0 | |

| Record name | 2-hydroxyisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-hydroxyisoquinoline-1,3(2H,4H)-dione a promising scaffold for developing antiviral drugs?

A1: this compound (HID) exhibits inhibitory activity against key enzymes involved in viral replication, namely HIV-1 integrase and the ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase [, , ]. This dual-targeting ability makes it an attractive starting point for developing novel antiviral therapies.

Q2: How does this compound interact with its viral targets?

A2: HIDs are believed to exert their inhibitory effects through chelation of divalent metal ions, such as Mg²⁺, within the active sites of viral enzymes [, , ]. This interaction disrupts the enzyme's catalytic activity, hindering essential steps in the viral life cycle.

Q3: Have any specific structural modifications of this compound been found to improve its antiviral activity?

A3: Yes, research has shown that introducing substituents at specific positions on the HID scaffold can significantly impact its antiviral activity. For instance, incorporating carboxamide side chains at position 4 led to compounds with strong HIV-1 integrase inhibitory activity in the low nanomolar range [, ]. Additionally, introducing electron-withdrawing groups like nitro moieties at position 7 further enhanced antiviral potency, reaching low nanomolar levels against HIV [].

Q4: What is known about the resistance profile of this compound derivatives against HIV?

A4: One of the promising aspects of HIDs is their potential to overcome resistance issues associated with current HIV-1 integrase strand transfer inhibitors (INSTIs). Studies using MB-76, a HID derivative, demonstrated its effectiveness against both wild-type and raltegravir-resistant HIV-1 variants []. The unique binding mode of MB-76, primarily interacting with invariant residues in the HIV-1 integrase active site, likely contributes to its high barrier to resistance.

Q5: What are the limitations of using this compound as a potential antiviral agent?

A5: Despite promising antiviral activities, some HID derivatives exhibit high cellular cytotoxicity, limiting their therapeutic application []. Further research is needed to optimize the structure of HIDs to improve their safety profile without compromising their efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.